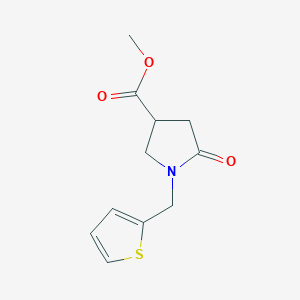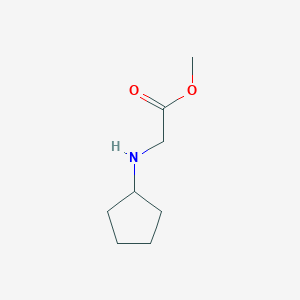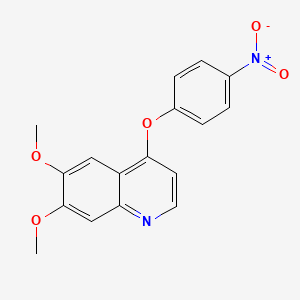
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline
Übersicht
Beschreibung
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is a chemical compound with the molecular formula C17H14N2O5 . It is a related compound of cabozantinib (CAS# 849217-68-1) with potential anticancer activity .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Nitrophenol and 4-chloro-6,7-dimethoxyquinoline and Sodium bicarbonate . Another raw material that can be used for its synthesis is 3,4-dimethoxyaniline .Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The molecular weight of this compound is 326.3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that it can be used in the preparation of various derivatives with potential biological activities .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 480.9±40.0 °C, and its density is predicted to be 1.319±0.06 g/cm3 . Its pKa value is predicted to be 4.33±0.30 .Wissenschaftliche Forschungsanwendungen
Synthesis Optimization
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline has been synthesized using Friedlander's cyclization reaction. Research by Khan, El-Gamal, and Oh (2013) focused on optimizing reaction conditions for higher yield and simpler purification processes. This compound was used to prepare diarylamide and diarylurea derivatives for examining their anticancer activities (Khan, El-Gamal, & Oh, 2013).
Precursor to Pyrroloquinolines
Roberts et al. (1997) reported the synthesis of pyrroloquinolines from 6,7-dimethoxy-4-methylquinoline, a related compound, leading to the formal total syntheses of various natural products like damirones, batzelline, and discorhabdin (Roberts, Joule, Bros, & Álvarez, 1997).
Fluorophore Development
Padalkar and Sekar (2014) synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties for photophysical studies. These compounds, derived from this compound, showed dual emissions and large Stokes shifts in fluorescence spectroscopy, indicating potential applications as fluorophores (Padalkar & Sekar, 2014).
Antineoplastic Agent Synthesis
The synthesis of Cabozantinib(S)-Malate, an antineoplastic agent, involved using this compound as an intermediate. This process, outlined by Xie Ning et al. (2014), demonstrates the compound's role in the synthesis of significant pharmaceutical agents (Xie Ning, Li, Sun, Zhao, & Li, 2014).
Explosive Sensing
Halder et al. (2018) explored a quinoline-based compound for detecting 2,4,6-trinitrophenol (TNP), an explosive. The compound, synthesized from quinoline derivatives, showed high selectivity and fluorescence quenching in the presence of TNP, indicating its potential application in explosive sensing (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).
Src Kinase Inhibition
Boschelli et al. (2001) identified this compound derivatives as potent inhibitors of Src kinase activity, relevant for cancer treatment. Their research demonstrated the compound's effectiveness in inhibiting Src-dependent cell proliferation and tumor growth in xenograft models (Boschelli, Ye, Wang, Dutia, & Johnson, 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline are Aurora kinases , AXL kinase , vascular endothelial growth factor receptor 2 (VEGFR-2) , and platelet-derived growth factor receptor tyrosine kinase . These targets play crucial roles in cell division, signal transduction, angiogenesis, and cell growth, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell division and signal transduction .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting Aurora kinases, it disrupts the cell cycle, particularly mitosis . Inhibition of AXL kinase affects signal transduction pathways involved in cell survival, proliferation, and migration . By inhibiting VEGFR-2, the compound disrupts angiogenesis, the process by which new blood vessels form . Inhibition of platelet-derived growth factor receptor tyrosine kinase affects cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of cell division, alteration of signal transduction pathways, inhibition of angiogenesis, and modulation of cell growth . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .
Biochemische Analyse
Biochemical Properties
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the signaling pathways involved in cell growth and apoptosis, potentially leading to changes in cell proliferation and survival. Additionally, it can affect the expression of genes related to metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting cellular energy production. Additionally, it can modulate the levels of metabolites such as ATP and NADH, which are critical for various cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can influence protein synthesis and processing .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-22-16-9-13-14(10-17(16)23-2)18-8-7-15(13)24-12-5-3-11(4-6-12)19(20)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYKZXCOGVCXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
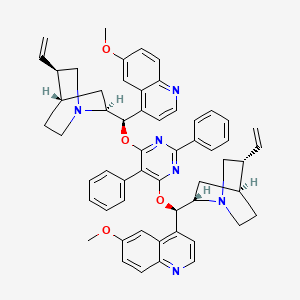
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
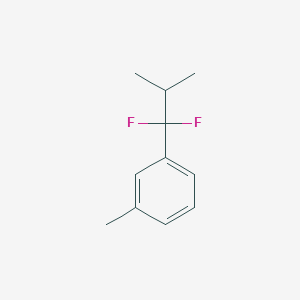
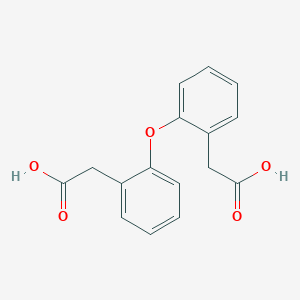
![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)

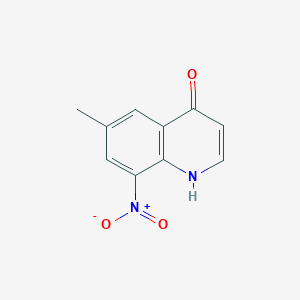
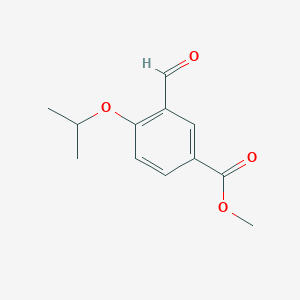
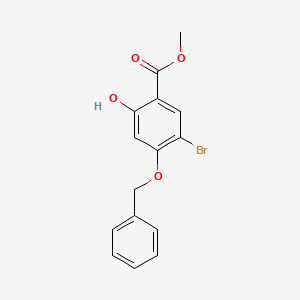


![1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3112605.png)
